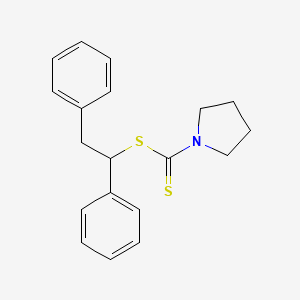
1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form coordination complexes with various transition metals. The structure of this compound includes a pyrrolidine ring attached to a 1,2-diphenylethyl group and a carbodithioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization or distillation to obtain pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Disulfides: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Diphenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include:
Metal Ion Chelation: Binding to metal ions, which can inhibit metal-dependent enzymes.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- 1,2-Diphenylethyl piperidine-1-carbodithioate
- 1,2-Diphenylethyl morpholine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogues with different heterocyclic rings.
Propiedades
Número CAS |
65689-01-2 |
|---|---|
Fórmula molecular |
C19H21NS2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
1,2-diphenylethyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C19H21NS2/c21-19(20-13-7-8-14-20)22-18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2 |
Clave InChI |
VCVVFMUSMXVGKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)SC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


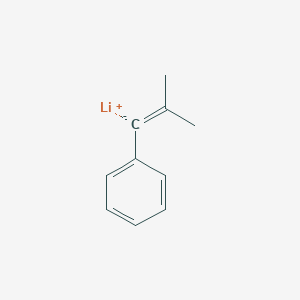

![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
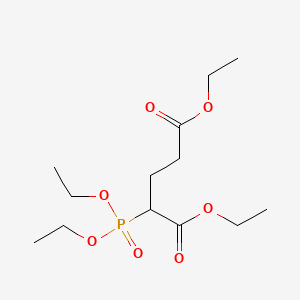
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)

![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
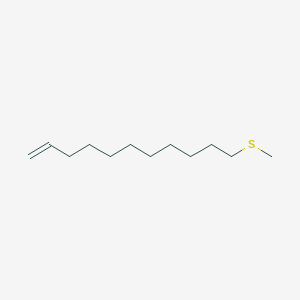
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
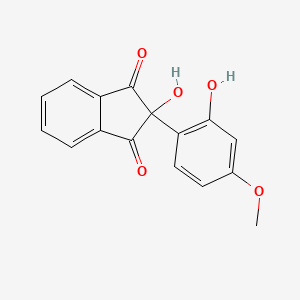

![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
